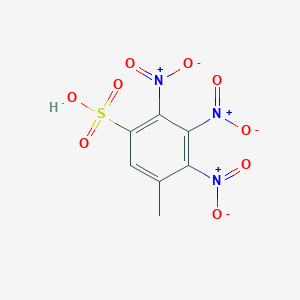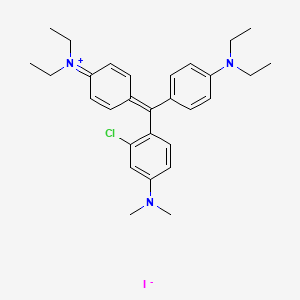
Butyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate and 1,2-propanediol mono(2-methyl-2-propenoate) is a complex polymer that finds applications in various industries due to its unique properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final polymer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomer components: 2-propenoic acid, 2-methyl-, butyl 2-methyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate). The polymerization process typically employs free radical initiators such as azo compounds or peroxides . The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the polymerization is carried out in large reactors where the monomers are mixed with the initiators and other additives. The reaction mixture is maintained at a specific temperature and pressure to ensure complete polymerization. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded products .
Análisis De Reacciones Químicas
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce carbonyl groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of alcohol groups.
Substitution: Introduction of new functional groups onto the polymer chain.
Aplicaciones Científicas De Investigación
This polymer has a wide range of applications in scientific research and
Propiedades
Número CAS |
68541-58-2 |
|---|---|
Fórmula molecular |
C38H60O9 |
Peso molecular |
660.9 g/mol |
Nombre IUPAC |
butyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H14O2.C8H8.C7H12O3.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-5(2)7(9)10-4-6(3)8;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;2,4-6H2,1,3H3;2-7H,1H2;6,8H,1,4H2,2-3H3;1H2,2H3,(H,5,6) |
Clave InChI |
NBKNMFHWVAXQOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C(=C)C.CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



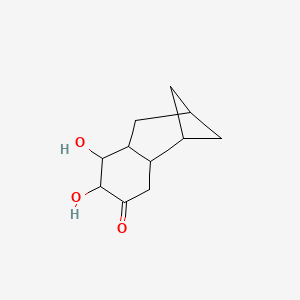
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
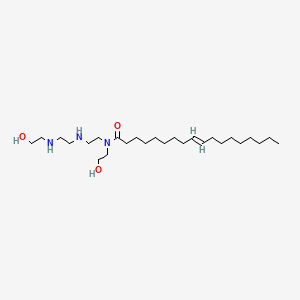
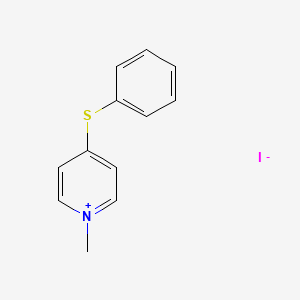
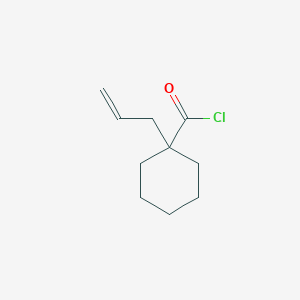
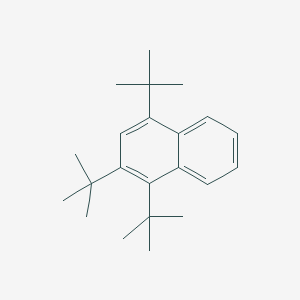
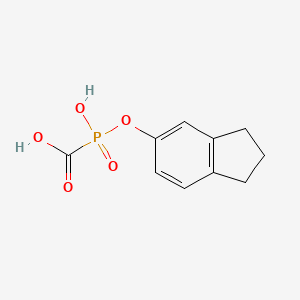
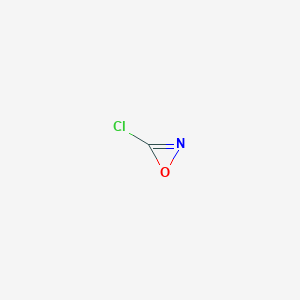

![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)

